molecular formula C17H11N3O4 B2432794 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 912623-77-9

5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No. B2432794
M. Wt: 321.292
InChI Key: BLJQUFUOQOOKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C17H11N3O4 and its molecular weight is 321.292. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxygen-Bridged Heterocycles Formation

Research by Svetlik, Tureček, and Hanuš (1988) highlights the formation of oxygen-bridged heterocycles, including 9-methyl-8-oxa-10-azatricyclo derivatives, using Hantzsch synthesis. This process involves the condensation of various keto acids and amine sources, producing a range of heterocyclic compounds with potential applications in medicinal and synthetic chemistry (Svetlik, Tureček, & Hanuš, 1988).

Biomass-Derived Synthesis

Jha, Naidu, and Abdelkhalik (2013) developed a transition metal-free, environmentally friendly synthesis of tricyclic 7-oxa-2-azatricyclo derivatives from renewable levulinic acid. This efficient synthesis method is notable for its application in green chemistry and the production of polycyclic compounds from biomass (Jha, Naidu, & Abdelkhalik, 2013).

Crystal Structure Analysis

The work of Magerramov et al. (2010) involved the crystal structure determination of related compounds, providing insights into the conformational properties of these structures. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Magerramov et al., 2010).

Microwave Irradiation Synthesis

Cheng et al. (2012) explored the synthesis of oxygen-bridged monastrol analogs under microwave irradiation. This method offers a rapid and efficient approach to synthesizing these complex molecules, potentially useful in drug discovery and development (Cheng et al., 2012).

Analgesic Activity Study

Gein et al. (2018) investigated the analgesic activity and structure of related compounds. This study is significant for the potential development of new pain-relieving drugs with low toxicity (Gein et al., 2018).

Enantioselective Synthesis

Dixon, McGrath, and O’Brien (2006) focused on the enantioselective synthesis of a tricyclic compound, highlighting the importance of chirality in drug development and the potential for asymmetric synthesis in creating bioactive molecules (Dixon, McGrath, & O’Brien, 2006).

Bioactivity and Biosynthetic Pathway

Chen et al. (2016) identified bioactive compounds from a deep-sea-derived fungus, emphasizing the exploration of novel natural sources for pharmaceutical development (Chen et al., 2016).

properties

IUPAC Name

3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJQUFUOQOOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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